molecular formula C13H18N2O2 B11877782 N-(2-hydroxyphenyl)azepane-2-carboxamide

N-(2-hydroxyphenyl)azepane-2-carboxamide

Cat. No.: B11877782
M. Wt: 234.29 g/mol
InChI Key: YJIXFTJQVCPRSK-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)azepane-2-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)azepane-2-carboxamide typically involves the reaction of 2-hydroxyaniline with azepane-2-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)azepane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of amides.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-phenylazepane-2-carboxamide.

    Reduction: Formation of N-(2-hydroxyphenyl)azepane-2-amine.

    Substitution: Formation of N-(2-chlorophenyl)azepane-2-carboxamide.

Scientific Research Applications

N-(2-hydroxyphenyl)azepane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)azepane-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(2-hydroxyphenyl)azepane-2-carboxamide can be compared with other azepane derivatives:

    N-(2-hydroxyphenyl)azepane-2-amine: Similar structure but with an amine group instead of an amide.

    N-(2-chlorophenyl)azepane-2-carboxamide: Similar structure but with a chloro group instead of a hydroxyl group.

    Azepane-2-carboxamide: Lacks the phenyl and hydroxyl groups, making it less complex.

The uniqueness of this compound lies in its combination of functional groups, which can participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2-hydroxyphenyl)azepane-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c16-12-8-4-3-6-10(12)15-13(17)11-7-2-1-5-9-14-11/h3-4,6,8,11,14,16H,1-2,5,7,9H2,(H,15,17)

InChI Key

YJIXFTJQVCPRSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C(=O)NC2=CC=CC=C2O

Origin of Product

United States

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